molecular formula C17H16ClNO4 B5221965 5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid

5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid

Cat. No.: B5221965
M. Wt: 333.8 g/mol
InChI Key: BMOSZJPAEIZPFD-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids and derivatives. This compound is characterized by the presence of a chloro group at the 5th position and a propoxyphenylcarbonylamino group at the 2nd position of the benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid typically involves the following steps:

    Nitration: The starting material, 5-chloro-2-aminobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acylation: The amino group is acylated with 3-propoxybenzoyl chloride to form the final product.

The reaction conditions for these steps include the use of concentrated sulfuric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and anhydrous conditions for acylation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the chloro-substituted benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to a biological response. The pathways involved in this mechanism include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-{[(3-nitrophenyl)carbonyl]amino}benzoic acid
  • 5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid
  • 5-Chloro-2-{[(3-ethoxyphenyl)carbonyl]amino}benzoic acid

Uniqueness

5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid is unique due to the presence of the propoxy group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for research in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

5-chloro-2-[(3-propoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-2-8-23-13-5-3-4-11(9-13)16(20)19-15-7-6-12(18)10-14(15)17(21)22/h3-7,9-10H,2,8H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOSZJPAEIZPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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